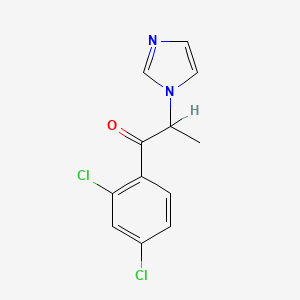
(1S,3R)-3-((tert-Butyldimethylsilyl)oxy)cyclopentan-1-ol
描述
(1S,3R)-3-((tert-Butyldimethylsilyl)oxy)cyclopentan-1-ol is a chiral organosilicon compound It features a cyclopentanol ring substituted with a tert-butyl(dimethyl)silyl group, which is a common protecting group in organic synthesis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-((tert-Butyldimethylsilyl)oxy)cyclopentan-1-ol typically involves the protection of cyclopentanol using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
- Dissolve cyclopentanol in an anhydrous solvent such as dichloromethane.
- Add tert-butyl(dimethyl)silyl chloride and a base (e.g., imidazole).
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Purify the product by standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more robust purification techniques such as crystallization or distillation to ensure high purity of the final product.
化学反应分析
Types of Reactions
(1S,3R)-3-((tert-Butyldimethylsilyl)oxy)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced to the corresponding cyclopentane derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl(dimethyl)silyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or Jones reagent under anhydrous conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides or alkoxides in the presence of a catalyst like tetrabutylammonium fluoride (TBAF).
Major Products Formed
Oxidation: Cyclopentanone derivatives.
Reduction: Cyclopentane derivatives.
Substitution: Various substituted cyclopentanol derivatives depending on the nucleophile used.
科学研究应用
(1S,3R)-3-((tert-Butyldimethylsilyl)oxy)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Medicine: Investigated for its role in drug development and as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1S,3R)-3-((tert-Butyldimethylsilyl)oxy)cyclopentan-1-ol depends on its specific application. In organic synthesis, the tert-butyl(dimethyl)silyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. The compound can be selectively deprotected under mild conditions, allowing for further functionalization of the molecule.
相似化合物的比较
Similar Compounds
Cyclopentanol: The parent compound without the silyl protecting group.
tert-Butyl(dimethyl)silyl-protected alcohols: Other alcohols protected with the same silyl group, such as tert-butyl(dimethyl)silyl-protected ethanol or propanol.
Uniqueness
(1S,3R)-3-((tert-Butyldimethylsilyl)oxy)cyclopentan-1-ol is unique due to its chiral nature and the presence of the tert-butyl(dimethyl)silyl group. This combination provides both steric protection and the ability to undergo selective reactions, making it a valuable intermediate in organic synthesis.
属性
CAS 编号 |
183612-93-3 |
|---|---|
分子式 |
C11H24O2Si |
分子量 |
216.39 g/mol |
IUPAC 名称 |
(1S,3R)-3-[tert-butyl(dimethyl)silyl]oxycyclopentan-1-ol |
InChI |
InChI=1S/C11H24O2Si/c1-11(2,3)14(4,5)13-10-7-6-9(12)8-10/h9-10,12H,6-8H2,1-5H3/t9-,10+/m0/s1 |
InChI 键 |
NLXIOZRBFNUITF-VHSXEESVSA-N |
手性 SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1CC[C@@H](C1)O |
规范 SMILES |
CC(C)(C)[Si](C)(C)OC1CCC(C1)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[[5-(chloromethyl)imidazol-1-yl]methyl]benzonitrile](/img/structure/B8646854.png)
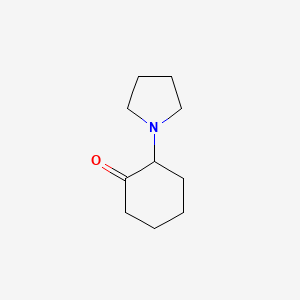
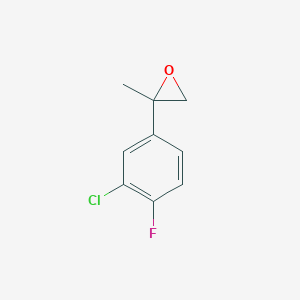
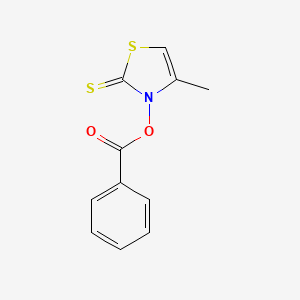
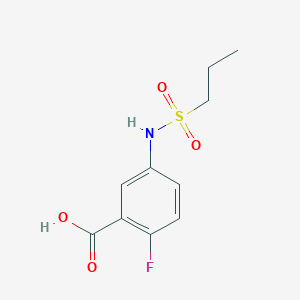
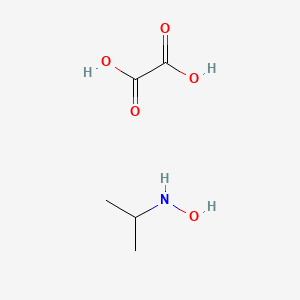
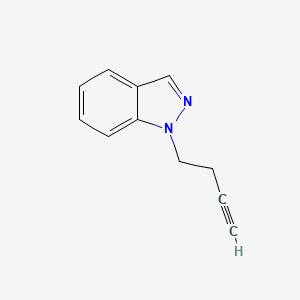
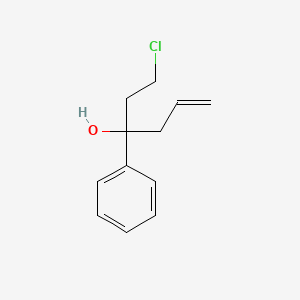
![2-Hexanone, 4-hydroxy-5-[4-[4-(trifluoromethyl)phenoxy]phenoxy]-](/img/structure/B8646908.png)
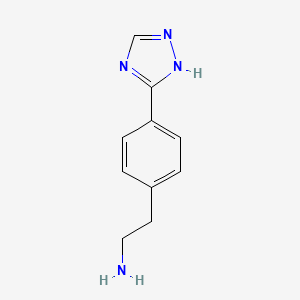
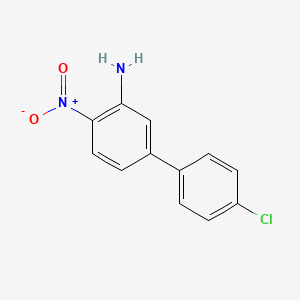
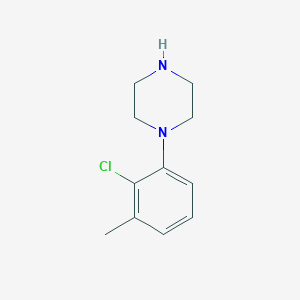
![Tert-butyl 4-[(5-chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B8646925.png)
